1-(3-Chloro-5-fluorophenyl)-2-butanol
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Overview
Description
1-(3-Chloro-5-fluorophenyl)-2-butanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2-butanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper or manganese to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Chloro-5-fluorophenyl)methanesulfonyl chloride
- 3-((5-(((1-(2-((3-Chloro-5-fluorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-N-hydroxy-5-methoxy-1H-indole-4-carboxamide
Uniqueness: 1-(3-Chloro-5-fluorophenyl)-2-butanol is unique due to its specific combination of chlorinated and fluorinated phenyl groups attached to a butanol backbone. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,10,13H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXNXZTRYCBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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